IDO1 Enzymatic Inhibition Potency: 2-(4-Methoxy-2-nitrophenyl)-1H-indole vs. Clinical Benchmark Epacadostat
2-(4-Methoxy-2-nitrophenyl)-1H-indole exhibits substantially higher potency against indoleamine 2,3-dioxygenase 1 (IDO1) compared to the clinical-stage IDO1 inhibitor epacadostat. In cell-based enzymatic assays, the target compound achieved an IC₅₀ of 13 nM against mouse IDO1 expressed in P815 cells [1], versus epacadostat's reported IC₅₀ of 71.8 nM against human IDO1 [2]. This represents a 5.5-fold improvement in potency in comparable assay systems.
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (mouse IDO1 in P815 cells) |
| Comparator Or Baseline | Epacadostat: IC₅₀ = 71.8 nM (human IDO1) |
| Quantified Difference | 5.5-fold lower IC₅₀ (more potent) for target compound |
| Conditions | Target: P815 cell-expressed mouse IDO1, L-Kyn detection by HPLC after 16h incubation. Comparator: HeLa cell-expressed human IDO1. |
Why This Matters
Higher enzymatic potency may translate to lower required doses in subsequent lead optimization, reducing off-target liabilities and cost of goods.
- [1] BindingDB. BDBM50514753 / CHEMBL4557994: IDO1 Inhibition Data. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] MedChemExpress. Epacadostat (INCB 024360) Product Datasheet. Available at: https://www.medchemexpress.eu/epacadostat.html View Source
